molecular formula C16H16N2O2 B14426504 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-22-6

1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione

Cat. No.: B14426504
CAS No.: 80022-22-6
M. Wt: 268.31 g/mol
InChI Key: FEPXUMYUGDZGHD-UHFFFAOYSA-N
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Description

1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione is a complex organic compound with a unique structure that includes multiple fused rings

Preparation Methods

The synthesis of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:

    Cyclization Reactions: Initial cyclization of precursor molecules to form the naphthoquinoxaline core.

    Hydrogenation: Subsequent hydrogenation to introduce the octahydro functionality.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups at positions 5 and 12.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .

Scientific Research Applications

1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione can be compared with other similar compounds, such as:

    Naphthoquinoxalines: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.

    Quinoxalines: These are simpler analogs with fewer fused rings and different reactivity.

    Octahydronaphthalenes: These compounds have a similar hydrogenated naphthalene structure but lack the quinoxaline functionality.

The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

80022-22-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6,7,8,9,10,11-hexahydronaphtho[2,3-g]quinoxaline-5,12-diol

InChI

InChI=1S/C16H16N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-6,19-20H,1-4,7-8H2

InChI Key

FEPXUMYUGDZGHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC3=C(C4=NC=CN=C4C(=C3C2)O)O

Origin of Product

United States

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